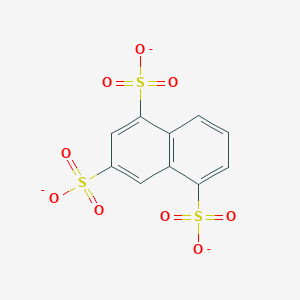
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid, also known as BTCA, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications in various fields. BTCA is a yellow crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been studied as a potential treatment for rheumatoid arthritis, Alzheimer's disease, and various types of cancer. In agriculture, this compound has been used as a plant growth regulator and as a fungicide. In material science, this compound has been used as a precursor for the synthesis of various polymers and as a component in the production of optical materials.
Mechanism of Action
The mechanism of action of (3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to scavenge free radicals and protect against oxidative stress. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. It can be easily synthesized using simple chemical reactions, and its purity can be easily verified using analytical techniques such as HPLC and NMR. However, this compound also has some limitations for lab experiments, including its instability in acidic and basic conditions and its sensitivity to light and heat.
Future Directions
There are several future directions for research on (3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid. One direction is to further investigate its potential as a treatment for various diseases, including rheumatoid arthritis, Alzheimer's disease, and cancer. Another direction is to explore its potential as a plant growth regulator and fungicide in agriculture. Additionally, this compound can be further studied as a precursor for the synthesis of various polymers and as a component in the production of optical materials. Further research can also be conducted to understand the mechanism of action of this compound and to improve its stability and solubility for various applications.
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel treatments for various diseases and the production of new materials with unique properties.
Synthesis Methods
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid can be synthesized through several methods, including the reaction of 2-aminothiophenol with maleic anhydride and the reaction of 2-mercaptobenzothiazole with maleic anhydride. The latter method is the most commonly used method for synthesizing this compound. The reaction involves the condensation of maleic anhydride with 2-mercaptobenzothiazole to form the intermediate compound, which is then oxidized to this compound using an oxidizing agent such as potassium permanganate or hydrogen peroxide.
properties
Molecular Formula |
C14H9NO3S |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C14H9NO3S/c16-11-6-5-8(7-9(11)14(17)18)13-15-10-3-1-2-4-12(10)19-13/h1-7,15H,(H,17,18)/b13-8+ |
InChI Key |
LHJFJMGWIOCCMZ-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C\3/C=CC(=O)C(=C3)C(=O)O)/S2 |
SMILES |
C1=CC=C2C(=C1)NC(=C3C=CC(=O)C(=C3)C(=O)O)S2 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C3C=CC(=O)C(=C3)C(=O)O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)
![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)
![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)






